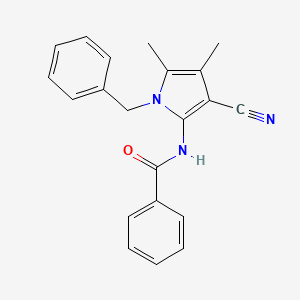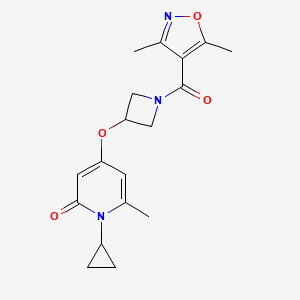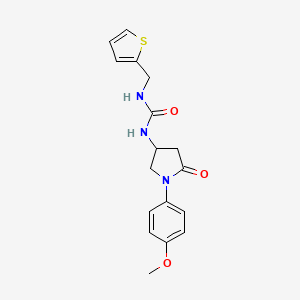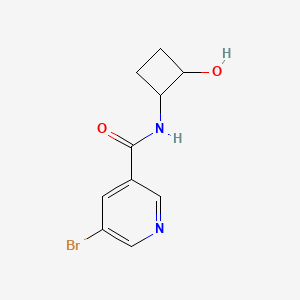
5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess unique biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in the field has focused on the synthesis and characterization of pyridine derivatives, highlighting the versatility of these compounds in organic synthesis. For instance, studies have explored the synthesis of acyclic pyridine C-nucleosides and their evaluation against tumor-cell lines and viruses, though no marked biological activity was found in one study (Hemel et al., 1994). Another example includes the development of efficient synthetic routes for pyridine derivatives, utilizing bromocyclization techniques (Bagley et al., 2004).
Biological Evaluation
Pyridine derivatives have been synthesized and evaluated for their potential biological activities. This includes studies on compounds with potential insecticidal and fungicidal properties (Zhu et al., 2014) and antimicrobial activities (Zhuravel et al., 2005). Such research underscores the potential of pyridine derivatives in developing new therapeutic agents.
Material Science and Other Applications
Pyridine derivatives also find applications in material science and as intermediates for further chemical transformations. For example, the synthesis of novel heterocyclic compounds containing selenium has been reported, showing potential for dyeing polyester fibers and possessing antimicrobial and antitumor activities (Khalifa et al., 2015).
Eigenschaften
IUPAC Name |
5-bromo-N-(2-hydroxycyclobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-7-3-6(4-12-5-7)10(15)13-8-1-2-9(8)14/h3-5,8-9,14H,1-2H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWENJRMSAKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2631129.png)

![5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2631133.png)
![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2631134.png)
![5-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2631136.png)
![3-(3-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2631137.png)
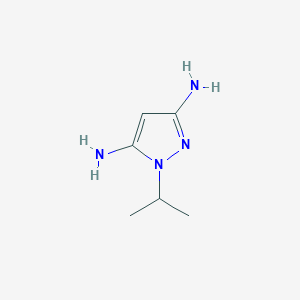
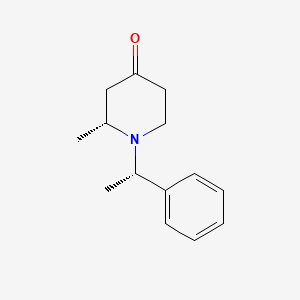
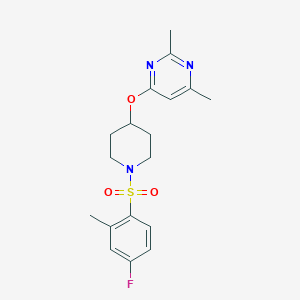
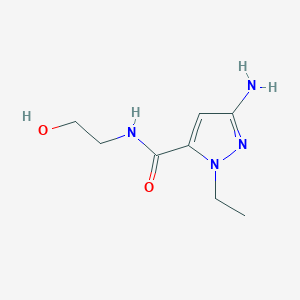
![1-((4-bromobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2631145.png)
